![molecular formula C20H21N3O3 B2671280 (6-methoxy-1H-indol-2-yl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 1903870-08-5](/img/structure/B2671280.png)
(6-methoxy-1H-indol-2-yl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Description
This compound is a derivative of indole, a heterocyclic compound that is widely used in medicinal chemistry . Indole derivatives are known for their broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Scientific Research Applications
- Unique Aspect : A recent study reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
- Unique Aspect : Researchers synthesized novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies. These compounds exhibited anti-HIV-1 potential .
- Unique Aspect : Reserpine, an indole alkaloid, is used to treat high blood pressure and severe agitation in mental disorders. Ajmalicine, another indole alkaloid, serves as an anti-hypertensive drug .
- Unique Aspect : Vinblastine, an indole alkaloid, is employed in treating various cancers, including Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
- Unique Aspect : Its carbonyl group can be considered an enol-like functionality, allowing nucleophilic substitution reactions under basic conditions .
Catalytic Protodeboronation
Anti-HIV-1 Activity
Treatment of High Blood Pressure and Mental Disorders
Cytotoxic Effects in Cancer Treatment
Medicinal Intermediates
Total Synthesis of Natural Products
properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-3-6-19(21-11-13)26-16-7-8-23(12-16)20(24)18-9-14-4-5-15(25-2)10-17(14)22-18/h3-6,9-11,16,22H,7-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAPNRDWMJDKJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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